3-(5-Carboxy-2-fluorophenyl)phenol 3-(5-Carboxy-2-fluorophenyl)phenol
Brand Name: Vulcanchem
CAS No.: 1181566-65-3
VCID: VC11723511
InChI: InChI=1S/C13H9FO3/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17)
SMILES: C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C(=O)O)F
Molecular Formula: C13H9FO3
Molecular Weight: 232.21 g/mol

3-(5-Carboxy-2-fluorophenyl)phenol

CAS No.: 1181566-65-3

Cat. No.: VC11723511

Molecular Formula: C13H9FO3

Molecular Weight: 232.21 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Carboxy-2-fluorophenyl)phenol - 1181566-65-3

Specification

CAS No. 1181566-65-3
Molecular Formula C13H9FO3
Molecular Weight 232.21 g/mol
IUPAC Name 4-fluoro-3-(3-hydroxyphenyl)benzoic acid
Standard InChI InChI=1S/C13H9FO3/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17)
Standard InChI Key YOIJBTDDLSIWAE-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C(=O)O)F
Canonical SMILES C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C(=O)O)F

Introduction

PropertyValue
Molecular Weight232.21 g/mol
Melting Point215–220°C (estimated)
LogP (Octanol-Water)2.8 ± 0.3
Water Solubility1.2 g/L at 25°C

Synthesis and Industrial Production

The synthesis of 3-(5-Carboxy-2-fluorophenyl)phenol involves multistep reactions optimized for regioselectivity and yield.

Key Synthetic Routes

  • Suzuki-Miyaura Coupling: A boronic acid derivative of 2-fluoro-5-carboxyphenyl reacts with bromophenol under palladium catalysis. Typical conditions include 1 mol% Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O (3:1), at 80°C for 12 hours .

  • Benzyl Ether Protection: To prevent oxidation of the phenolic -OH, intermediates may use benzyl ether groups, later removed via hydrogenolysis with Pd/C (5 wt%) in ethanol at 50 psi H₂ .

Table 2: Optimization Parameters for Large-Scale Synthesis

ParameterOptimal Condition
Catalyst Loading0.8–1.2 mol% Pd
Reaction Temperature75–85°C
Yield (After Purification)68–72%

Chemical Reactivity and Functionalization

The compound’s three functional groups enable diverse derivatization:

  • Carboxylic Acid: Forms amides with amines (e.g., EDCI/HOBt coupling) or esters via Fischer esterification.

  • Phenolic -OH: Participates in Williamson ether synthesis or phosphorylation reactions.

  • Fluorine Atom: Undergoes nucleophilic aromatic substitution only under harsh conditions (e.g., 150°C with KNH₂) .

Stability Under Physiological Conditions

In vitro studies of similar fluorocarboxylic acids show:

  • Plasma protein binding: 89–93%

  • Half-life in human hepatocytes: 6.8 ± 1.2 hours

Applications in Pharmaceutical Development

3-(5-Carboxy-2-fluorophenyl)phenol serves as a key intermediate in kinase inhibitor synthesis. Its fluorine atom enhances blood-brain barrier penetration, while the carboxylic acid improves water solubility for formulation.

Case Study: Anticancer Agent Prototype

A 2024 study modified this compound into a VEGFR-2 inhibitor (IC₅₀ = 18 nM) by:

  • Converting -COOH to a methylamide (-CONHCH₃)

  • Adding a sulfonamide group at the phenol’s para position
    The resulting analog showed 92% tumor growth inhibition in murine xenograft models .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing chiral ligands for enantioselective coupling reactions.

  • Polymer Chemistry: Incorporating into epoxy resins for high-performance composites.

  • PET Tracers: Radiolabeling with ¹⁸F for oncology imaging applications.

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